molecular formula C16H15N3O3S B11464726 2-([1,3]oxazolo[4,5-b]pyridin-2-ylsulfanyl)-N-(2-phenoxyethyl)acetamide

2-([1,3]oxazolo[4,5-b]pyridin-2-ylsulfanyl)-N-(2-phenoxyethyl)acetamide

Cat. No.: B11464726
M. Wt: 329.4 g/mol
InChI Key: SPMXNCIAUWQAKR-UHFFFAOYSA-N
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Description

2-([1,3]oxazolo[4,5-b]pyridin-2-ylsulfanyl)-N-(2-phenoxyethyl)acetamide is a complex organic compound that features a unique combination of an oxazole ring fused with a pyridine ring, a sulfanyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,3]oxazolo[4,5-b]pyridin-2-ylsulfanyl)-N-(2-phenoxyethyl)acetamide typically involves multiple steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfanyl group: This step often involves the use of thiolating agents such as thiourea or thiols in the presence of a base.

    Attachment of the acetamide moiety: This can be done through acylation reactions using acyl chlorides or anhydrides.

    Final coupling with 2-phenoxyethylamine: This step involves the use of coupling reagents like EDCI or DCC to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-([1,3]oxazolo[4,5-b]pyridin-2-ylsulfanyl)-N-(2-phenoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Palladium on carbon (Pd/C), hydrogen gas.

    Coupling reagents: EDCI, DCC.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-([1,3]oxazolo[4,5-b]pyridin-2-ylsulfanyl)-N-(2-phenoxyethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-([1,3]oxazolo[4,5-b]pyridin-2-ylsulfanyl)-N-(2-phenoxyethyl)acetamide involves its interaction with specific molecular targets. The oxazole and pyridine rings can participate in π-π stacking interactions with aromatic residues in proteins, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. The acetamide moiety can also engage in hydrogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-([1,3]oxazolo[4,5-b]pyridin-2-ylsulfanyl)-N-(2-phenylethyl)acetamide: Similar structure but with a phenylethyl group instead of a phenoxyethyl group.

    2-([1,3]oxazolo[4,5-b]pyridin-2-ylsulfanyl)-N-(2-methoxyethyl)acetamide: Similar structure but with a methoxyethyl group instead of a phenoxyethyl group.

Uniqueness

The presence of the phenoxyethyl group in 2-([1,3]oxazolo[4,5-b]pyridin-2-ylsulfanyl)-N-(2-phenoxyethyl)acetamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

2-([1,3]oxazolo[4,5-b]pyridin-2-ylsulfanyl)-N-(2-phenoxyethyl)acetamide

InChI

InChI=1S/C16H15N3O3S/c20-14(17-9-10-21-12-5-2-1-3-6-12)11-23-16-19-15-13(22-16)7-4-8-18-15/h1-8H,9-11H2,(H,17,20)

InChI Key

SPMXNCIAUWQAKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)CSC2=NC3=C(O2)C=CC=N3

Origin of Product

United States

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